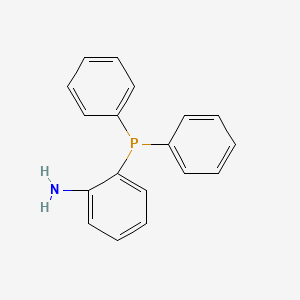

2-(Diphenylphosphino)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-diphenylphosphanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJJGRVJLNMTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40413256 | |

| Record name | 2-(DIPHENYLPHOSPHINO)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65423-44-1 | |

| Record name | 2-(DIPHENYLPHOSPHINO)ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40413256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Diphenylphosphino)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Diphenylphosphino)aniline

Introduction: A Versatile Ligand in Modern Catalysis and Materials Science

2-(Diphenylphosphino)aniline, also known as (2-aminophenyl)diphenylphosphine, is a bifunctional organophosphorus compound that has garnered significant attention in the fields of coordination chemistry, homogeneous catalysis, and materials science. Its structure uniquely combines a soft phosphine donor and a hard amine donor, making it an excellent P,N-chelating ligand for a variety of transition metals. This dual-donor capability allows for the fine-tuning of the electronic and steric properties of metal complexes, leading to enhanced catalytic activity and stability.[1][2]

This guide provides a comprehensive overview of the synthesis, characterization, and handling of this compound, tailored for researchers and professionals in drug development and chemical synthesis. We will delve into the mechanistic rationale behind the synthetic protocols and the interpretation of analytical data, offering practical insights from a field-proven perspective.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use and storage.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆NP | PubChem[3] |

| Molecular Weight | 277.31 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 81-82 °C | Sigma-Aldrich |

| Purity | Typically >95% | TCI America[4], Sigma-Aldrich |

| CAS Number | 65423-44-1 | Sigma-Aldrich |

| Storage Conditions | Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | Sigma-Aldrich |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the reaction of a lithiated aniline derivative with chlorodiphenylphosphine. This method, while requiring careful handling of air- and moisture-sensitive reagents, provides a reliable route to the desired product.

Reaction Principle

The synthesis hinges on the generation of a potent nucleophile, 2-lithioaniline, which is subsequently trapped by the electrophilic phosphorus center of chlorodiphenylphosphine. The use of a strong organolithium base, such as n-butyllithium, is essential for the deprotonation of the aniline precursor.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

2-Bromoaniline

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Chlorodiphenylphosphine (PPh₂Cl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flasks, oven-dried

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet, dissolve 2-bromoaniline (1.0 equivalent) in anhydrous THF under an inert atmosphere.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour. The formation of a precipitate may be observed.

-

Phosphination: To the cold suspension, add chlorodiphenylphosphine (1.0 equivalent) dropwise via syringe. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and add ethyl acetate to dissolve the organic product. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms. Key expected signals include the broad singlet for the -NH₂ protons and the multiplets for the aromatic protons on the aniline and phenyl rings.

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum will show signals for the aromatic carbons, with the carbon atom attached to the phosphorus atom exhibiting a characteristic coupling (J-coupling).

-

³¹P NMR: The phosphorus NMR spectrum is crucial for confirming the presence of the phosphine moiety. A single resonance is expected for this compound.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ¹H | ~3.5 - 4.5 | broad singlet | - |

| ~6.5 - 7.5 | multiplet | - | |

| ¹³C | ~115 - 150 | multiple signals | J(C-P) for carbons near the phosphorus atom |

| ³¹P | ~ -15 to -25 | singlet | - |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Caption: Characteristic IR absorption bands for this compound.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine, the C-H stretching of the aromatic rings, and the P-Ph stretching of the diphenylphosphino group.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected molecular ion peak [M]⁺ for C₁₈H₁₆NP would be at m/z = 277.10.[3]

Applications in Catalysis and Beyond

The unique structural features of this compound make it a valuable ligand in various catalytic transformations, particularly in cross-coupling reactions such as the Suzuki and Heck reactions. Its ability to form stable complexes with transition metals like palladium, platinum, and gold allows for the creation of highly active and selective catalysts.[1][2]

Beyond catalysis, this compound and its derivatives are being explored in the development of novel materials with interesting photophysical and electronic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be taken when handling this compound.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents. It should be stored under an inert atmosphere to prevent oxidation of the phosphine moiety.

Conclusion

This compound is a versatile and valuable compound in the toolbox of synthetic chemists. Its straightforward, albeit sensitive, synthesis and its unique combination of hard and soft donor atoms make it an indispensable ligand for the development of advanced catalysts and functional materials. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is paramount for its successful application in research and development.

References

-

Coconubo-Guio, L., Moreno, S., Monge, M., Olmos, M. E., & Lopéz-de-Luzuriaga, J. M. (2025). Gold(I) complexes of this compound: synthesis and influence of the perhalophenyl ligand on their assembly. Dalton Transactions, 54(40), 15923-15932. [Link]

-

Coconubo-Guio, L., Moreno, S., Monge, M., Olmos, M. E., & Lopéz-de-Luzuriaga, J. M. (2025). Gold(i) complexes of this compound: synthesis and influence of the perhalophenyl ligand on their assembly. Dalton Transactions, 54(40), 15923-15932. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5250308, this compound. Retrieved from [Link]

-

Aydemir, M., Durap, F., & Gümgüm, B. (2009). Synthesis and characterizations of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives: application of a palladium(II) complex as pre-catalyst in Heck and Suzuki cross-coupling reactions. Applied Organometallic Chemistry, 23(3), 108-113. [Link]

-

Aydemir, M., Durap, F., Baysal, A., & Gümgüm, B. (2009). Synthesis and characterization of new bis(diphenylphosphino)aniline ligands and their complexes: X-ray crystal structure of palladium(II) and platinum(II) complexes, and application of palladium(II) complexes as pre-catalysts in Heck and Suzuki cross-coupling reactions. Polyhedron, 28(15), 3349-3356. [Link]

-

Al-Jibori, S. A., & Hogarth, G. (2000). Synthesis, structure and kinetics of Group 6 metal carbonyl complexes containing a new ‘P2N’ mixed donor multidentate ligand. Journal of the Chemical Society, Dalton Transactions, (21), 3875-3880. [Link]

-

Aydemir, M., Gümgüm, B., & Durap, F. (2010). Application of N,N-Bis(diphenylphosphino)aniline Palladium(II) Complexes as Precatalysts in Heck Coupling Reactions. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 40(1), 29-33. [Link]

-

Bieske, E. J., & Dopfer, O. (2000). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. The Journal of Chemical Physics, 112(1), 200-206. [Link]

-

Schlatzer, T., Bieber, M., Pontesegger, N., & Kappe, C. O. (2024). Design, synthesis and catalytic application of water-soluble 1,1′-bis(diphenylphosphino)ferrocene ligands. Molecular Catalysis, 554, 113800. [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Aydemir, M., Durap, F., & Baysal, A. (2015). New Pd(II) and Pt(II)-diaminophosphine complexes bearing cyclohexyl or isopropyl moiety: Use of Pd(II) complexes as precatalyst in Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions. Journal of Organometallic Chemistry, 776, 68-75. [Link]

-

Mondal, J., & Saha, M. K. (2013). Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. International Journal of Scientific & Engineering Research, 4(7), 1851-1854. [Link]

Sources

- 1. Gold(i) complexes of this compound: synthesis and influence of the perhalophenyl ligand on their assembly - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | 65423-44-1 [sigmaaldrich.com]

- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(Diphenylphosphino)aniline: Properties, Synthesis, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Diphenylphosphino)aniline, also known as (2-aminophenyl)diphenylphosphine, is a bifunctional organophosphorus compound featuring both a primary amine (-NH₂) and a diphenylphosphine (-PPh₂) group on an aniline scaffold. This unique structure makes it an exceptionally versatile ligand in coordination chemistry and a cornerstone of modern homogeneous catalysis. Its ability to act as a P-monodentate or a P,N-chelating ligand imparts unique reactivity and stability to transition metal complexes, particularly those of palladium, gold, and copper. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, spectroscopic characterization, and its pivotal role in facilitating critical carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Buchwald-Hartwig amination.

Physicochemical Properties

This compound is a solid at room temperature.[1] Its properties are defined by the interplay between the nucleophilic amine group and the electron-rich, sterically bulky phosphine moiety.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₆NP | [2] |

| Molecular Weight | 277.31 g/mol | [1] |

| CAS Number | 65423-44-1 | [2] |

| Appearance | Solid | [1][3] |

| Purity | Typically ≥98% | [1] |

| IUPAC Name | This compound | [3] |

| Synonyms | (2-Aminophenyl)diphenylphosphine, 2-Diphenylphosphanylaniline | [2] |

| InChI Key | WIJJGRVJLNMTCI-UHFFFAOYSA-N | [1] |

| Storage Conditions | Room temperature, under inert atmosphere, protected from light. | [1][3] |

Synthesis and Handling

Synthesis

The synthesis of this compound typically involves the reaction of a lithiated aniline precursor with chlorodiphenylphosphine or the coupling of 2-haloaniline with diphenylphosphine. A common laboratory-scale approach utilizes the reaction between 2-bromoaniline, a strong base like n-butyllithium to generate the organolithium intermediate, followed by quenching with chlorodiphenylphosphine.

Visualization: Synthesis Workflow

The following diagram outlines a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Handling and Safety

This compound is classified as harmful and an irritant.[2]

-

Hazards : Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May also cause respiratory irritation.[2]

-

Precautions : Users should wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Handling should be performed in a well-ventilated area or a fume hood.[4] Store the compound under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the phosphine group.[1]

Reactivity and Applications in Catalysis

The power of this compound lies in its dual functionality. The phosphine group acts as a soft Lewis base, readily coordinating to late transition metals like palladium(0). The adjacent amine group can remain as a pendant group or coordinate to the metal center, creating a stable five-membered chelate ring. This "hemilabile" character is crucial for its effectiveness in catalysis.

It is a highly effective monodentate phosphine ligand for various cross-coupling reactions. It has been successfully used in the synthesis of gold(I) complexes, where it acts as a monodentate P-donor ligand.[5][6]

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in pharmaceutical and materials chemistry.[7][8] Ligands are essential for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[9]

Visualization: Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Buchwald-Hartwig amination, highlighting the role of a monodentate phosphine ligand (L) such as this compound.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Mechanistic Insights:

-

Oxidative Addition : The active Pd(0) catalyst, stabilized by two phosphine ligands (L), reacts with an aryl halide (Ar-X) to form a Pd(II) complex.[8]

-

Amine Coordination & Deprotonation : The amine (R₂NH) coordinates to the Pd(II) center. A strong base deprotonates the amine to form a palladium-amido complex.[8]

-

Reductive Elimination : The final C-N bond is formed as the desired aryl amine product (Ar-NR₂) is eliminated, regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

The steric bulk and electron-donating properties of the diphenylphosphino group are critical for promoting the reductive elimination step and preventing undesirable side reactions.[8]

Experimental Protocol: Buchwald-Hartwig Amination

This section provides a representative, step-by-step protocol for the palladium-catalyzed coupling of an aryl bromide with an amine using this compound as the ligand.

Reaction: Coupling of 4-Bromotoluene with Aniline

Materials:

-

Palladium(II) Acetate (Pd(OAc)₂)

-

This compound (Ligand)

-

4-Bromotoluene (Aryl Halide)

-

Aniline (Amine)

-

Sodium tert-butoxide (NaOtBu) (Base)

-

Anhydrous Toluene (Solvent)

-

Inert Gas (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation : In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and this compound (e.g., 0.02 mmol, 2 mol%).

-

Add Reagents : To the flask, add sodium tert-butoxide (e.g., 1.4 mmol), 4-bromotoluene (1.0 mmol), and aniline (1.2 mmol).

-

Add Solvent : Add anhydrous toluene (e.g., 5 mL) to the flask.

-

Reaction : Seal the flask and heat the mixture with stirring (e.g., at 100 °C) for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.

-

Work-up : After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-phenyl-p-toluidine.

Spectroscopic Characterization

Identifying and confirming the purity of this compound relies on standard spectroscopic techniques.

-

¹H NMR : The proton NMR spectrum will show characteristic signals for the aromatic protons on the aniline ring and the two phenyl rings of the phosphine group, as well as a broad signal for the -NH₂ protons.

-

³¹P NMR : The phosphorus-31 NMR spectrum is a key identifier, showing a single characteristic signal for the phosphorus atom. In complexes with metals like silver, this signal may appear as a doublet of doublets due to coupling with silver isotopes.[10]

-

IR Spectroscopy : The infrared spectrum will display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).[10]

Visualization: Molecular Structure

Caption: Schematic structure of this compound.

Conclusion

This compound is a powerful and versatile building block in modern chemistry. Its unique combination of a phosphine and an amine group within a single molecule provides access to highly effective catalysts for challenging chemical transformations. For researchers in drug development and materials science, an understanding of this ligand's properties and reactivity is essential for the efficient synthesis of complex molecular targets. Its continued application in forming C-N and C-C bonds underscores its importance and enduring utility in the field.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Coconubo-Guio, L., Moreno, S., Monge, M., Olmos, M. E., & Lopéz-de-Luzuriaga, J. M. (2025). Gold(I) complexes of this compound: synthesis and influence of the perhalophenyl ligand on their assembly. Dalton Transactions. Royal Society of Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Gold(i) complexes of this compound: synthesis and influence of the perhalophenyl ligand on their assembly. Retrieved from [Link]

-

Polymer Source. (n.d.). This compound. Retrieved from [Link]

-

Aydemir, M., Durap, F., et al. (2009). Synthesis and characterizations of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives: application of a palladium(II) complex as pre-catalyst in Heck and Suzuki cross-coupling reactions. Semantic Scholar. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of N,N-Bis(diphenylphosphino)aniline Palladium(II) Complexes as Precatalysts in Heck Coupling Reactions. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Spectroscopic Characterization, and Photophysical Studies of Heteroleptic Silver Complexes Bearing 2,9-Bis(styryl)-1,10-phenanthroline Ligands and Bis[(2-diphenylphosphino)phenyl] Ether. Retrieved from [Link]

Sources

- 1. This compound | 65423-44-1 [sigmaaldrich.com]

- 2. This compound | C18H16NP | CID 5250308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 65423-44-1 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. Gold(i) complexes of this compound: synthesis and influence of the perhalophenyl ligand on their assembly - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Gold(i) complexes of this compound: synthesis and influence of the perhalophenyl ligand on their assembly - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Synthesis, Spectroscopic Characterization, and Photophysical Studies of Heteroleptic Silver Complexes Bearing 2,9-Bis(styryl)-1,10-phenanthroline Ligands and Bis[(2-diphenylphosphino)phenyl] Ether [mdpi.com]

An In-Depth Technical Guide to 2-(Diphenylphosphino)aniline: Structure, Synthesis, and Applications

This guide provides a comprehensive overview of 2-(Diphenylphosphino)aniline, a versatile organophosphorus compound widely utilized as a ligand in coordination chemistry and homogeneous catalysis. We will delve into its fundamental properties, molecular structure, synthesis, and key applications, offering field-proven insights for researchers, chemists, and professionals in drug development.

Core Properties and Identification

This compound, also known as (2-Aminophenyl)diphenylphosphine, is a bifunctional ligand featuring both a soft phosphine donor and a hard amine donor. This unique electronic profile makes it an invaluable component in the design of transition metal catalysts.

Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 65423-44-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₈H₁₆NP | [1][2][6] |

| Molecular Weight | 277.31 g/mol | [1][2][3][4][7] |

| Appearance | Solid | [1][2] |

| Purity | Typically ≥95-98% | [1][2][3][5] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place. | [1][2] |

Molecular Structure and Spectroscopic Profile

The structure of this compound consists of an aniline backbone substituted at the 2-position with a diphenylphosphino group. This arrangement allows it to act as a P-monodentate or a P,N-bidentate chelating ligand, a property crucial to its catalytic versatility.

Molecular Structure Diagram

The spatial arrangement of the atoms is critical to its function. The proximity of the amino (-NH₂) and phosphino (-PPh₂) groups allows for the formation of a stable five-membered chelate ring upon coordination to a metal center.

Caption: Molecular structure of this compound.

Spectroscopic Data

Characterization of this compound relies on standard spectroscopic techniques.

-

¹H NMR (CDCl₃, 298 K): A characteristic broad singlet for the NH₂ protons can be observed around 4.54 ppm. The aromatic protons of the phenyl rings typically appear as a complex multiplet in the range of 6.63–7.65 ppm.[8]

-

³¹P{¹H} NMR (CDCl₃, 298 K): A single resonance is expected for the phosphorus atom. For instance, in a gold(I) complex, the phosphorus signal appears at approximately 30.88 ppm.[8]

-

IR Spectroscopy: The N-H stretching vibrations are prominent, typically appearing in the region of 3344–3463 cm⁻¹.[8]

Synthesis and Reactivity

The synthesis of this compound is well-established in the literature. A common method involves the reaction of a suitable aniline precursor with chlorodiphenylphosphine.

General Synthesis Workflow

The synthesis must be conducted under inert conditions to prevent the oxidation of the phosphine moiety.

Caption: General workflow for the synthesis of this compound.

Expert Insight: The choice of base and reaction temperature is critical. The use of n-butyllithium requires cryogenic temperatures (e.g., -78 °C) to prevent side reactions. The success of the reaction hinges on the efficient formation of the lithium anilide intermediate before the addition of the electrophilic phosphorus source.

Applications in Homogeneous Catalysis

The primary application of this compound is as a ligand in transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions like the Heck and Suzuki reactions.[9][10][11] Its ability to coordinate to metals like palladium, platinum, copper, and gold has been extensively studied.[8][10][12][13]

Role in Catalytic Cycles

In a typical palladium-catalyzed cross-coupling reaction, the ligand plays several crucial roles:

-

Stabilization: It stabilizes the active metal center, preventing its decomposition or precipitation.

-

Solubilization: The phenyl groups enhance the solubility of the metal complex in organic solvents.

-

Modulation of Reactivity: The electronic and steric properties of the ligand directly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

Caption: Role of the ligand (L) in a generic Pd-catalyzed cross-coupling cycle.

Example Experimental Protocol: Suzuki Coupling

The following is a representative, non-optimized protocol for a Suzuki coupling reaction using a palladium complex of a phosphino-aniline type ligand.

Objective: To couple an aryl bromide with an arylboronic acid.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound (ligand)

-

Aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene/Water (10:1 mixture, 5 mL)

Procedure:

-

Catalyst Pre-formation (optional but recommended): In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) to an oven-dried Schlenk flask. Add 2 mL of degassed toluene and stir for 15 minutes at room temperature.

-

Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add the remaining solvent mixture (3 mL toluene, 0.5 mL water), ensuring the system is under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazard Statements: The compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2][7] It can cause skin and serious eye irritation and may cause respiratory irritation.[7]

-

Precautionary Measures: Always handle this compound in a well-ventilated fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

-

Handling: Avoid breathing dust, fumes, or vapors.[14][15] Wash hands and any exposed skin thoroughly after handling.[14] Contaminated work clothing should not be allowed out of the workplace.[14]

-

First Aid:

Conclusion

This compound stands out as a highly effective and versatile ligand in the field of organometallic chemistry and catalysis. Its unique structural and electronic features, combining both hard and soft donor atoms, enable the formation of stable and highly active metal complexes. Understanding its properties, synthesis, and proper handling is essential for leveraging its full potential in designing novel synthetic methodologies and advancing chemical research.

References

-

Coconubo-Guio, L., Moreno, S., Monge, M., Olmos, M. E., & Lopéz-de-Luzuriaga, J. M. (2025). Gold(i) complexes of this compound: synthesis and influence of the perhalophenyl ligand on their assembly. Dalton Transactions, 54, 15923-15932. Retrieved from [Link]

-

Gold(I) complexes of this compound: synthesis and influence of the perhalophenyl ligand on their assembly. (2025). RSC Publishing. Retrieved from [Link]

-

This compound | C18H16NP. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and characterizations of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives: application of a palladium(II) complex as pre-catalyst in Heck and Suzuki cross-coupling reactions. (2009). Semantic Scholar. Retrieved from [Link]

-

This compound (C18H16NP). (n.d.). PubChemLite. Retrieved from [Link]

-

Synthesis and characterization of new bis(diphenylphosphino)aniline ligands and their complexes: X-ray crystal structure of palladium(II) and platinum(II) complexes, and application of palladium(II) complexes as pre-catalysts in Heck and Suzuki cross-coupling reactions. (n.d.). DSpace@Dicle. Retrieved from [Link]

-

Synthesis, structure and kinetics of Group 6 metal carbonyl complexes containing a new 'P 2 N' mixed donor multidentate ligand. (n.d.). Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

-

Chelating and bridging bis(diphenylphosphino)aniline complexes of copper(I). (2025). ResearchGate. Retrieved from [Link]

-

Application of N,N-Bis(diphenylphosphino)aniline Palladium(II) Complexes as Precatalysts in Heck Coupling Reactions. (n.d.). ResearchGate. Retrieved from [Link]

-

Safety Data Sheet: Aniline. (n.d.). Carl ROTH. Retrieved from [Link]

Sources

- 1. This compound | 65423-44-1 [sigmaaldrich.com]

- 2. This compound | 65423-44-1 [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 65423-44-1|this compound|BLD Pharm [bldpharm.com]

- 5. 65423-44-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. PubChemLite - this compound (C18H16NP) [pubchemlite.lcsb.uni.lu]

- 7. This compound | C18H16NP | CID 5250308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Gold(i) complexes of this compound: synthesis and influence of the perhalophenyl ligand on their assembly - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and characterizations of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives: application of a palladium(II) complex as pre-catalyst in Heck and Suzuki cross-coupling reactions | Semantic Scholar [semanticscholar.org]

- 10. acikerisim.dicle.edu.tr [acikerisim.dicle.edu.tr]

- 11. researchgate.net [researchgate.net]

- 12. Gold(i) complexes of this compound: synthesis and influence of the perhalophenyl ligand on their assembly - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com [carlroth.com]

A Technical Guide to the Electronic and Steric Landscape of the 2-(Diphenylphosphino)aniline Ligand

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of 2-(diphenylphosphino)aniline, a bifunctional P,N-donor ligand that has garnered significant interest in coordination chemistry and homogeneous catalysis. We delve into the distinct and synergistic roles of its two key moieties: the soft, bulky diphenylphosphino group and the harder, hydrogen-bond-donating aniline group. This document explores the ligand's synthesis, characterization, and the quantifiable metrics used to define its electronic and steric profiles, such as Tolman's parameters. By examining its coordination behavior and applications in catalysis, we illustrate how the interplay of these properties dictates its function, enabling the design of highly effective metal complexes for challenging chemical transformations. This guide is intended for researchers and professionals in organometallic chemistry, catalysis, and drug development who seek a deeper understanding of rational ligand design.

Introduction

In the field of organometallic chemistry, phosphines (PR₃) are arguably one of the most versatile and impactful classes of ligands.[1] Their utility stems from the remarkable ability to systematically tune their electronic and steric properties by varying the 'R' substituents.[2][3] This tunability allows for the fine-tuning of a metal center's reactivity, which is paramount for developing efficient and selective homogeneous catalysts.[4] Phosphines primarily act as two-electron σ-donors through the phosphorus lone pair, but also exhibit π-acceptor characteristics, which modulate the electron density at the metal center.[4][5]

Within this class, this compound (also known as (2-aminophenyl)diphenylphosphine, hereafter PNH₂) emerges as a ligand of special interest.[6][7] It is a bifunctional, or "hybrid," ligand, possessing both a soft phosphorus donor and a harder nitrogen donor within the same molecule. This dual nature opens up diverse coordination possibilities, including acting as a monodentate P-donor, a bidentate P,N-chelator, or a bridging ligand.[8][9] The electronic properties of the metal center and the steric demands of the reaction environment dictate which coordination mode is preferred.

This guide provides an in-depth exploration of the electronic and steric effects inherent to the PNH₂ ligand. We will dissect the individual contributions of the diphenylphosphino and aniline fragments, explain the methodologies for their characterization, and connect these fundamental properties to its performance in coordination and catalysis.

Synthesis and Characterization

The synthesis of PNH₂ is typically achieved through the reaction of a diphenylphosphine source with an aniline precursor. A common and reliable method involves the reaction of chlorodiphenylphosphine with 2-aminolithiobenzene, or more directly, with 2-bromoaniline followed by lithiation and phosphination.[10] The general procedure for its synthesis and that of its metal complexes requires handling under an inert atmosphere to prevent oxidation of the phosphine moiety.[10]

Characterization of the free ligand and its metal complexes relies on a suite of spectroscopic techniques:

-

³¹P{¹H} NMR Spectroscopy: This is the most direct method for probing the phosphorus environment. The chemical shift (δ) provides information about the electronic state and coordination of the phosphorus atom. Upon coordination to a metal, the ³¹P signal typically shifts downfield.[11]

-

¹H NMR Spectroscopy: Allows for the characterization of the aromatic and amine protons. The integration and splitting patterns confirm the ligand's structure.[10]

-

IR Spectroscopy: The stretching frequencies of the N-H bonds (typically around 3300-3500 cm⁻¹) are sensitive to coordination and hydrogen bonding, providing insight into the involvement of the aniline moiety in the molecular or supramolecular structure.[10][12]

Electronic Effects: A Dual-Nature Donor

The electronic character of PNH₂ is a composite of its two functional groups, which endows it with a rich and tunable reactivity profile.

The Diphenylphosphino Moiety: σ-Donor and π-Acceptor

Like other tertiary phosphines, the diphenylphosphino group is a potent σ-donor . It uses its phosphorus lone pair to form a strong coordinate bond with a metal center.[4][5] This donation of electron density increases the electron richness of the metal, which can be crucial for facilitating steps in a catalytic cycle, such as oxidative addition.

Concurrently, the phosphine acts as a π-acceptor . Historically, this was attributed to back-donation from occupied metal d-orbitals into empty 3d-orbitals on phosphorus.[3] However, modern molecular orbital calculations have refined this model, showing that back-donation primarily occurs into the antibonding sigma-star (σ*) orbitals of the P-C bonds.[3][13] This interaction, though weaker than in ligands like CO, helps to stabilize metals in low oxidation states and strengthens the metal-ligand bond synergistically.[5] The strength of this π-acidity can be increased by adding electron-withdrawing groups to the phenyl rings.[2]

The Aniline Moiety: Hard Donor and H-Bonding Site

The aniline's amino group (-NH₂) provides a harder nitrogen donor site compared to the soft phosphorus atom. While often a weaker coordinator to the soft late transition metals typically used in catalysis, its presence is not passive. The N-H protons can engage in intramolecular or intermolecular hydrogen bonding. In the solid state, these interactions can direct crystal packing and lead to the formation of specific supramolecular assemblies.[10][14] For instance, weak N-H···Au interactions have been observed, influencing the overall molecular conformation.[14]

Steric Effects: Quantifying Bulk and Its Consequences

The steric profile of a phosphine ligand is as critical as its electronic nature in determining catalytic activity and selectivity.[15] The two phenyl groups on the phosphorus atom of PNH₂ impart significant steric bulk.

Quantifying Steric Hindrance

Two primary parameters, developed by Chadwick Tolman, are used to quantify the steric bulk of phosphine ligands:

-

Tolman Cone Angle (θ): This is the apex angle of a cone, centered 2.28 Å from the metal center (an idealized M-P bond length), that encompasses the van der Waals radii of the ligand's substituents.[4][13] A larger cone angle indicates greater steric hindrance around the metal.

-

Percent Buried Volume (%Vbur): This parameter calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand. It is considered by some to be a more accurate representation of the steric environment than the cone angle.[16]

These two metrics are not always equivalent; a ligand can have a large cone angle but a small buried volume if its bulk is located far from the metal center, a concept known as "remote steric hindrance".[16]

| Ligand | Tolman Cone Angle (θ) in degrees |

| PMe₃ | 118 |

| PPh₃ | 145 |

| PCy₃ | 170 |

| P(t-Bu)₃ | 182 |

| P(mesityl)₃ | 212 |

Impact on Coordination and Catalysis

The significant steric bulk of the diphenylphosphino group (θ ≈ 145°) has profound consequences:

-

Low Coordination Numbers: It can prevent the coordination of multiple ligands to a single metal, promoting the formation of coordinatively unsaturated complexes.[1] These species are often highly reactive and are key intermediates in many catalytic cycles.

-

Reaction Selectivity: The steric environment can block certain reaction pathways while favoring others, leading to enhanced selectivity (e.g., regioselectivity or stereoselectivity).

-

Catalyst Stability: Bulky ligands can encapsulate the metal center, protecting it from decomposition pathways like dimerization or aggregation, thereby increasing catalyst lifetime.

Coordination Chemistry and Catalytic Applications

The interplay between the electronic and steric properties of PNH₂ manifests in its diverse coordination chemistry and its utility in catalysis.

Versatile Coordination Modes

PNH₂ can adopt several coordination modes depending on the metal, its oxidation state, and the other ligands present:

-

Monodentate P-coordination: This is the most common mode, especially with soft metal ions like Au(I) and Pd(II).[8][10] The soft phosphorus atom forms a strong bond with the soft metal, leaving the harder aniline nitrogen uncoordinated.

-

Bidentate (P,N)-chelation: The ligand can coordinate through both phosphorus and nitrogen to form a stable five-membered chelate ring. This mode is favored when the metal center has appropriate geometry and electronic properties to accommodate both a soft and a hard donor.[9]

-

Bridging Coordination: In polynuclear complexes, the ligand can bridge two metal centers, with the phosphorus coordinating to one metal and the nitrogen to another.

Application in Cross-Coupling Catalysis

The unique steric and electronic profile of PNH₂ and its derivatives makes them effective ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.[17][18] In these catalytic cycles, the ligand must:

-

Facilitate the initial oxidative addition of an aryl halide to the Pd(0) center. The strong σ-donating ability of the phosphine helps promote this step.

-

Stabilize the resulting Pd(II) intermediate.

-

Allow for transmetalation and subsequent reductive elimination to form the product and regenerate the Pd(0) catalyst. The steric bulk of the ligand can promote reductive elimination by creating a crowded coordination sphere.

The presence of the aniline moiety can also play a role, potentially by influencing the secondary coordination sphere or by serving as a proton shuttle in certain catalytic cycles.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following validated protocols are provided. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[10]

Synthesis of a Representative Gold(I) Complex: [Au(C₆F₅)(PNH₂)][10]

This protocol describes the synthesis of a mononuclear gold(I) complex where PNH₂ acts as a monodentate P-donor ligand.

-

Preparation: In a 50 mL Schlenk flask, dissolve this compound (PNH₂) (0.0832 g, 0.30 mmol) in 20 mL of dry, deoxygenated dichloromethane.

-

Reaction: To this solution, add [Au(C₆F₅)(tht)] (where tht = tetrahydrothiophene) (0.1357 g, 0.30 mmol) with magnetic stirring.

-

Stirring: Allow the mixture to stir at room temperature for 3 hours. The reaction progress can be monitored by TLC or ³¹P NMR.

-

Isolation: Reduce the solvent volume to approximately 5 mL under vacuum.

-

Precipitation: Add n-hexane to the concentrated solution until a white solid precipitates.

-

Purification: Collect the white solid by filtration, wash with a small amount of n-hexane, and dry under vacuum.

-

Characterization: The final product, [Au(C₆F₅)(PNH₂)], can be characterized by ¹H NMR, ³¹P{¹H} NMR, HRMS, and elemental analysis to confirm its identity and purity.[10]

Conclusion

The this compound ligand is a powerful tool in the arsenal of the modern chemist. Its behavior is governed by a sophisticated interplay between the electronic σ-donating/π-accepting nature of its phosphine group and the significant steric hindrance imparted by its phenyl rings. The aniline moiety adds another layer of functionality, offering a secondary coordination site and the potential for hydrogen bonding. This combination of features allows PNH₂ to effectively stabilize catalytically active metal centers, control their coordination sphere, and promote key steps in catalytic cycles. A thorough understanding of these fundamental electronic and steric effects is crucial for its rational application in synthesizing novel materials and developing more efficient catalytic systems.

References

-

The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Link

-

Lee, D. H., & Kim, Y. (2003). Electronic and Steric Effects of Phosphine Ligand on the Polymerization of 1,3-Butadiene Using Co-Based Catalyst. Macromolecules, 36(19), 7046–7052. Link

-

Chemistry LibreTexts. (2023). 24.2D: Phosphine and Related Ligands. [Link]([Link] αντίστοιχο)/24%3A_Organometallic_Chemistry/24.02%3A_18-Electron_Rule_in_Organometallic_Chemistry/24.2D%3A_Phosphine_and_Related_Ligands)

-

Chemistry LibreTexts. (2023). 2.9: Phosphines. Link

-

University of Michigan. Phosphine Ligands. Link

-

Zabel, M., & Schier, A. (2000). Gold Coordination by 2-(Diphenylphosphanyl)aniline. Zeitschrift für Naturforschung B, 55(8), 751–754. Link

-

Coconubo-Guio, L., Moreno, S., Monge, M., Olmos, M. E., & Lopéz-de-Luzuriaga, J. M. (2025). Gold(I) complexes of this compound: synthesis and influence of the perhalophenyl ligand on their assembly. Dalton Transactions. Link

-

Coconubo-Guio, L., Moreno, S., Monge, M., Olmos, M. E., & Lopéz-de-Luzuriaga, J. M. (2025). Gold(i) complexes of this compound: synthesis and influence of the perhalophenyl ligand on their assembly. Dalton Transactions, 54(40), 15923-15932. Link

-

Aydemir, M., Baysal, A., & Gümgüm, B. (2009). Synthesis and characterizations of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives: application of a palladium(II) complex as pre-catalyst in Heck and Suzuki cross-coupling reactions. Applied Organometallic Chemistry, 23(3), 115-121. Link

-

Aydemir, M., Durap, F., et al. (2009). Synthesis and characterization of new bis(diphenylphosphino)aniline ligands and their complexes: X-ray crystal structure of palladium(II) and platinum(II) complexes, and application of palladium(II) complexes as pre-catalysts in Heck and Suzuki cross-coupling reactions. Inorganica Chimica Acta, 362(11), 4061-4067. Link

-

Polymer Source. This compound. Link

-

ResearchGate. (2025). Chelating and bridging bis(diphenylphosphino)aniline complexes of copper(I). Link

-

MDPI. (2024). Synthesis, Spectroscopic Characterization, and Photophysical Studies of Heteroleptic Silver Complexes Bearing 2,9-Bis(styryl)-1,10-phenanthroline Ligands and Bis[(2-diphenylphosphino)phenyl] Ether. Molecules, 29(9), 2154. Link

-

ResearchGate. (2025). The co-ordination chemistry of 2-(diphenyIphosphinoamino)pyridine 1. Link

-

ResearchGate. (2008). Synthesis and characterizations of N,N-bis(diphenylphosphino)ethylaniline derivatives and X-ray crystal structure of palladium (II), platinum (II) complexes. Link

-

Drew, M. G. B., et al. (2000). Synthesis, structure and kinetics of Group 6 metal carbonyl complexes containing a new ‘P2N’ mixed donor multidentate ligand. Journal of the Chemical Society, Dalton Transactions, (16), 2739-2746. Link

-

Ainscough, E. W., et al. (2017). From Mono- to Polynuclear 2-(Diphenylphosphino)pyridine-Based Cu(I) and Ag(I) Complexes: Synthesis, Structural Characterization, and DFT Calculations. Inorganics, 5(4), 84. Link

-

Apollo Scientific. This compound. Link

-

University of Florida. Phosphines. Link

-

PubChem. This compound. Link

-

PubMed. (2002). [Spectroscopic study on 2, 6-bis (diphenylphosphino) pyridine Ag(I) complex]. Guang Pu Xue Yu Guang Pu Fen Xi, 22(6), 916-9. Link

-

ResearchGate. (2025). Functional Short-Bite Ligands: Synthesis, Coordination Chemistry, and Applications of N-Functionalized Bis(diaryl/Dialkylphosphino)amine-type Ligands. Link

-

Quora. (2018). What are the characteristics of phosphine ligands in organometallic compounds? Link

-

YouTube. (2014). Chemistry Vignettes: Phosphine ligands. Link

-

ResearchGate. X-ray crystal structure of 1. Link

-

Graz University of Technology. (2024). Design, synthesis and catalytic application of water-soluble 1,1′-bis(diphenylphosphino)ferrocene ligands. Molecular Catalysis, 554. Link

-

ResearchGate. (2012). Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. Link

-

Sigma-Aldrich. This compound. Link

-

The Emslie Group. X-Ray Structures. Link

-

ResearchGate. (2002). The Design and Applications of Multifunctional Ligands. Link

-

RSC Publishing. (2022). (Aminoalkyl)diphenylphosphine sulfides: synthesis and application as building blocks in the design of multidentate ligands for cytotoxic Pd(ii) complexes. Organic & Biomolecular Chemistry, 20(1), 107-118. Link

-

Rai, B. K., et al. Synthesis and Spectroscopic Studies of Metal Complexes of Schiff Base Derived from 2-Phenyl-3-(p-aminophenyl)-4-quinozolone. Oriental Journal of Chemistry. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. This compound | polymer-books [polymer-books.com]

- 7. This compound | C18H16NP | CID 5250308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. investigacion.unirioja.es [investigacion.unirioja.es]

- 9. researchgate.net [researchgate.net]

- 10. Gold(i) complexes of this compound: synthesis and influence of the perhalophenyl ligand on their assembly - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. asianpubs.org [asianpubs.org]

- 13. people.uleth.ca [people.uleth.ca]

- 14. Gold(i) complexes of this compound: synthesis and influence of the perhalophenyl ligand on their assembly - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 17. Synthesis and characterizations of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives: application of a palladium(II) complex as pre-catalyst in Heck and Suzuki cross-coupling reactions | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of 2-(Diphenylphosphino)aniline for Advanced Catalysis and Synthesis

An in-depth technical guide on the core.

Abstract

2-(Diphenylphosphino)aniline is a critical monodentate phosphine ligand, valued for its unique electronic and steric properties in transition-metal catalysis. The efficacy and reproducibility of synthetic protocols employing this ligand are intrinsically linked to its behavior in solution—specifically, its solubility and stability. This technical guide provides a comprehensive examination of these parameters. We delve into the predicted solubility of this compound across a range of common laboratory solvents, grounded in its molecular structure. Crucially, this guide furnishes detailed, field-proven experimental protocols for researchers to quantitatively determine solubility and assess oxidative stability. By explaining the causality behind methodological choices and illustrating workflows, this document serves as an essential resource for researchers, chemists, and drug development professionals aiming to optimize their synthetic endeavors.

Introduction and Physicochemical Profile

This compound, also known as (2-aminophenyl)diphenylphosphine, is an organophosphorus compound that uniquely combines a nucleophilic phosphine group with an aniline moiety. This structure allows it to act as a P-donor ligand in a vast array of catalytic reactions, including cross-coupling and hydroformylation.[1] However, like many phosphine ligands, its phosphorus(III) center is susceptible to oxidation, and its solubility can be a critical, yet often overlooked, experimental variable.[2] An incorrect choice of solvent or improper handling can lead to catalyst deactivation, low reaction yields, and inconsistent results.[3]

This guide addresses these challenges directly by providing both theoretical insights and practical, validated methodologies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 65423-44-1 | [4][5] |

| Molecular Formula | C₁₈H₁₆NP | [5] |

| Molecular Weight | 277.31 g/mol | |

| Physical Form | White to light yellow solid/crystal | [1] |

| Purity | Typically >95-98% | [1] |

| Storage Conditions | Room temperature, under inert atmosphere, in a dark place | [4] |

| Key Hazard | Air and moisture sensitive | [1][6] |

Solubility Profile in Common Organic Solvents

The solubility of this compound is dictated by its hybrid structure: two non-polar phenyl rings attached to the phosphorus atom and a polar aniline ring. This "like-dissolves-like" principle suggests good solubility in a range of common organic solvents, but poor solubility in highly polar or non-polar extremes.

Predicted Qualitative Solubility

While comprehensive quantitative data is not extensively published, we can predict the ligand's solubility based on its structure and data from analogous compounds.[7][8] The large, non-polar surface area from the phenyl groups suggests affinity for aromatic and halogenated solvents, while the polar amine group may enhance solubility in polar aprotic solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Benzene | High | The non-polar phenyl groups of the ligand have a strong affinity for aromatic solvents. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents effectively solvate both the aromatic and moderately polar portions of the molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | THF is a good general-purpose solvent for many organometallic reagents. Solubility may be slightly lower in less polar diethyl ether. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | The polar amine functionality should interact favorably, but the large non-polar component may limit very high solubility. |

| Protic Solvents | Ethanol, Methanol | Low to Moderate | The potential for hydrogen bonding with the amine group is counteracted by the large hydrophobic phenyl groups. |

| Non-polar Solvents | Hexanes, Heptane | Low | The polar aniline moiety significantly reduces solubility in purely aliphatic, non-polar solvents. |

| Aqueous Solvents | Water | Insoluble | The large, hydrophobic structure prevents dissolution in water.[9][10] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, application-specific data, the equilibrium solubility should be determined experimentally. The following protocol describes the isothermal shake-flask method, a gold standard for solid-liquid solubility measurements.[11]

Methodology Rationale: This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution, ensuring the measured concentration represents the maximum solubility at that temperature. Agitation for an extended period is crucial to overcome kinetic barriers to dissolution.[11]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound (enough to ensure some solid remains undissolved) to a series of vials, each containing a known volume of the desired solvent.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or agitator set to the target temperature (e.g., 25 °C). Agitate the mixtures for 24-48 hours. This extended time is critical to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a sub-micron filter (e.g., 0.22 µm PTFE). Filtration is a critical step to prevent undissolved solid particles from inflating the measured concentration.

-

Analysis: Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument. Quantify the concentration of this compound using a pre-calibrated method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Quantitative NMR (qNMR).

-

Calculation: Use the measured concentration and the dilution factor to calculate the solubility in units such as mg/mL or mol/L.

Conclusion

A thorough understanding and proactive management of the solubility and stability of this compound are not trivial pursuits; they are prerequisites for successful and reproducible research. This guide establishes that while the ligand is predicted to be soluble in many common aprotic organic solvents, its air-sensitive nature necessitates rigorous handling under inert conditions to prevent oxidative degradation to the inactive phosphine oxide. The provided experimental protocols offer robust, validated frameworks for researchers to quantitatively measure these critical parameters within their specific experimental contexts, thereby enabling more rational solvent selection, ensuring catalyst integrity, and ultimately leading to more reliable scientific outcomes.

References

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Guide to the Air Stability of Phosphine Ligands. BenchChem.

- ResearchGate. (2025). Predicting the Air Stability of Phosphines | Request PDF.

- Fisher Scientific. (2019).

- BenchChem. (2025).

- Sigma-Aldrich. (n.d.). This compound | 65423-44-1. Sigma-Aldrich.

- Dalton Transactions. (2025). Gold(i) complexes of this compound: synthesis and influence of the perhalophenyl ligand on their assembly. Royal Society of Chemistry.

- BLD Pharm. (n.d.). 65423-44-1|this compound. BLD Pharm.

- TCI AMERICA. (n.d.). 2-(Diphenylphosphaneyl)aniline 65423-44-1. TCI AMERICA.

- ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- ScienceDirect. (n.d.). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. ScienceDirect.

- PubChem. (n.d.). This compound | C18H16NP | CID 5250308. PubChem.

- University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group.

- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. University of Helsinki.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Aniline Phosphate in Common Organic Solvents. BenchChem.

- BenchChem. (2025). An In-depth Technical Guide on the Solubility Profile of 2-Methyl-5-(quinoxalin-2-yl)aniline in Organic Solvents. BenchChem.

- Reddit. (2014).

- PubChem. (n.d.). Aniline | C6H5NH2 | CID 6115.

- Sigma-Aldrich. (n.d.). This compound. Merck.

Sources

- 1. 2-(Diphenylphosphaneyl)aniline | 65423-44-1 | TCI AMERICA [tcichemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 65423-44-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | C18H16NP | CID 5250308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. reddit.com [reddit.com]

- 10. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of Novel 2-(Diphenylphosphino)aniline Derivatives and Analogues

Foreword: The Enduring Utility of Aminophosphine Ligands

In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is a cornerstone of innovation. Among the vast arsenal of ligands available to the discerning chemist, aminophosphines, and specifically 2-(diphenylphosphino)aniline and its derivatives, have carved out a significant niche. Their unique combination of a soft phosphine donor and a hard amine donor, situated in a chelating ortho-relationship on an aromatic backbone, imparts a remarkable versatility that has been exploited in a multitude of catalytic transformations. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of these valuable compounds, moving beyond simple procedural descriptions to explore the underlying principles and strategic considerations that inform the synthetic design.

I. Strategic Approaches to the Synthesis of the this compound Scaffold

The construction of the this compound core can be broadly categorized into two primary strategies: the formation of the P-N bond and the formation of the C-P bond. The choice between these routes is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

A. The Amination Approach: Building the P-N Bond

A common and direct method for the synthesis of certain N-substituted this compound derivatives involves the reaction of a primary or secondary amine with a suitable phosphorus electrophile, typically chlorodiphenylphosphine (PPh₂Cl). This approach is particularly effective for the synthesis of N,N'-bis(diphenylphosphino) derivatives.

A representative example is the synthesis of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline.[1] In this procedure, 2-(aminomethyl)aniline is treated with two equivalents of chlorodiphenylphosphine in the presence of a tertiary amine base, such as triethylamine (Et₃N), to scavenge the HCl byproduct. The reaction is typically carried out in an inert solvent like dichloromethane (CH₂Cl₂).[1]

Experimental Protocol 1: Synthesis of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline [1]

-

To a stirred solution of 2-(aminomethyl)aniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen), cool the reaction mixture to 0 °C.

-

Slowly add a solution of chlorodiphenylphosphine (2.0 eq) in dichloromethane dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, quench the reaction with deionized water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline.

B. The Phosphination Approach: Forging the C-P Bond

The introduction of the diphenylphosphino group onto the aniline ring is a more versatile strategy for accessing a wider range of derivatives, including the parent this compound. This is most commonly achieved through the use of organometallic intermediates, primarily via ortho-lithiation or Grignard reagent formation.[2]

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings.[3][4][5] In the context of this compound synthesis, the amino group (or a protected form thereof) acts as a directing group, facilitating the deprotonation of the adjacent ortho-proton by a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). The resulting aryllithium species is then quenched with an electrophilic phosphorus source, such as chlorodiphenylphosphine.

The choice of the directing group is critical. While the free amino group can direct lithiation, it is also acidic and will be deprotonated by the organolithium reagent. Therefore, protection of the amine is often employed to improve the efficiency and cleanliness of the reaction. Common protecting groups include the tert-butyloxycarbonyl (Boc) group or by converting it to a phosphinamide.[3]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Experimental Protocol 2: Synthesis of this compound via Ortho-Lithiation of a Protected Aniline

-

To a solution of N-Boc-2-bromoaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the reaction mixture to -78 °C.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add chlorodiphenylphosphine (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude N-Boc-2-(diphenylphosphino)aniline by column chromatography.

-

Deprotect the Boc group by treating with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to yield the final product, this compound.

The use of Grignard reagents provides a classical and often scalable alternative to ortho-lithiation.[2] In this method, a 2-haloaniline (typically 2-chloro- or 2-bromoaniline) is converted to the corresponding Grignard reagent by reaction with magnesium metal. This organomagnesium species is then reacted with chlorodiphenylphosphine.

A key consideration in this approach is the potential for the Grignard reagent to react with the amino group of another molecule. This can be mitigated by using a large excess of the Grignard reagent or by protecting the amino group.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

II. Synthesis of Analogues: Tailoring the Ligand for Specific Applications

The versatility of the this compound scaffold lies in the ability to introduce a wide variety of substituents on both the aniline ring and the phosphine moiety. These modifications can be used to fine-tune the steric and electronic properties of the resulting ligand, thereby influencing its performance in catalytic applications.

A. Ring-Substituted Analogues

The introduction of substituents on the aniline ring can be achieved by starting with the appropriately substituted aniline derivative. For example, the synthesis of 4-methyl-2-(diphenylphosphino)aniline would follow a similar ortho-lithiation or Grignard protocol starting from 2-bromo-4-methylaniline.

| Derivative | Starting Material | Synthetic Method | Yield (%) | Reference |

| 4-Methyl-2-(diphenylphosphino)aniline | 2-Bromo-4-methylaniline | Ortho-lithiation | 75 | [6] |

| 4-Methoxy-2-(diphenylphosphino)aniline | 2-Bromo-4-methoxyaniline | Ortho-lithiation | 72 | [6] |

| 5-Chloro-2-(diphenylphosphino)aniline | 2,5-Dichloroaniline | Grignard | 65 | [7] |

B. N-Substituted Analogues

N-alkylation or N-arylation of this compound can be achieved through standard synthetic methodologies. For instance, N-alkylation can be performed by reacting the parent ligand with an alkyl halide in the presence of a base.

III. Mechanistic Considerations and Causality in Synthetic Design

The choice of synthetic route is a critical decision that is guided by several factors, including the desired substitution pattern, the availability and cost of starting materials, and the desired scale of the reaction.[8]

-

Regioselectivity: For the synthesis of specifically substituted analogues, directed ortho-lithiation offers unparalleled regiocontrol, as the position of lithiation is dictated by the directing group.[3][4][5] This is a significant advantage over methods that might produce mixtures of isomers.

-

Functional Group Tolerance: The choice of organometallic reagent can be influenced by the presence of other functional groups in the molecule. Grignard reagents are generally less tolerant of acidic protons (e.g., alcohols, carboxylic acids) than organolithium reagents at low temperatures.

-

Scalability: For large-scale synthesis, the Grignard route may be more cost-effective and operationally simpler than ortho-lithiation, which often requires cryogenic temperatures.[2]

-

Safety: Both organolithium and Grignard reagents are highly reactive and require careful handling under inert and anhydrous conditions.

IV. Conclusion and Future Outlook

The synthesis of this compound and its derivatives is a mature field that continues to evolve with the development of new synthetic methodologies. The aminophosphine ligands derived from these synthetic efforts have proven to be invaluable in a wide range of catalytic applications, from cross-coupling reactions to asymmetric catalysis. As the demand for more efficient and selective catalysts continues to grow, the development of novel this compound analogues with tailored electronic and steric properties will undoubtedly remain an active and fruitful area of research.

V. References

-

Priya, S., Balakrishna, M. S., Mague, J. T., & Mobin, S. M. (2003). Insertion of carbon fragments into P(III)-N bonds in aminophosphines and aminobis(phosphines): synthesis, reactivity, and coordination chemistry of resulting phosphine oxide derivatives. Crystal and molecular structures of (Ph(2)P(O)CH(2))(2)NR (R = Me, (n)Pr, (n)Bu), Ph(2)P(O)CH(OH)(n)()Pr, and cis-[MoO(2)Cl(2)((Ph(2)P(O)CH(2))(2)NEt-kappaO,kappaO)]. Inorganic chemistry, 42(4), 1272–1281. [Link]

-

Aydemir, M., Baysal, A., & Gümgüm, B. (2009). Synthesis and characterizations of N,N′-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives: application of a palladium(II) complex as pre-catalyst in Heck and Suzuki cross-coupling reactions. Applied Organometallic Chemistry, 23(3), 108-113. [Link]

-

ResearchGate. (2025). General Principles of ortho -Lithiation in Arylphosphinamides. Retrieved from [Link]

-

Van der Vlugt, J. I. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 1064–1096. [Link]

-

ResearchGate. (2025). Double Ortho-lithiation of (Diethylamino)diphenylphosphine Oxide and tert-Butyldiphenylphosphine Oxide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of Hindered Aniline CyanH and Application in the Allyl-Ni-Catalyzed α,β-Dehydrogenation of Carbonyls. Retrieved from [Link]

-

Coconubo-Guio, L., Moreno, S., Monge, M., Olmos, M. E., & Lopéz-de-Luzuriaga, J. M. (2015). Gold(i) complexes of this compound: synthesis and influence of the perhalophenyl ligand on their assembly. Dalton Transactions, 44(42), 18453–18463. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Stereoselective Methods for Carbon-Phosphorus (C P) Bond Formation. Retrieved from [Link]

-

ResearchGate. (2014). Preparation of Phosphines through C-P bond formation. Retrieved from [Link]

-

Van der Vlugt, J. I. (2014). Preparation of phosphines through C-P bond formation. Beilstein Journal of Organic Chemistry, 10, 1064–1096. [Link]

-

Kayan, C., Aydemir, M., & Durap, F. (2012). Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. Inorganica Chimica Acta, 385, 164–169. [Link]

-

Maccallini, C., et al. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 23(10), 2598. [Link]

-

Al-Warhi, T., et al. (2020). Variation in the Site of Lithiation of 2-(2-Methylphenyl)ethanamine Derivatives. ORCA - Cardiff University. [Link]

-

Schlosser, M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47. [Link]

-

Welch, J. T., & Lim, D. S. (2007). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Beilstein Journal of Organic Chemistry, 3, 13. [Link]

-

Wolińska, E. (2015). Acridine Synthesis by the Reaction of 2-(Perfluoroalkyl)aniline with ortho-Alkyl-Substituted Aromatic Grignard Reagent: Mechanistic Studies. Molecules, 20(10), 18694–18706. [Link]

-

International Journal of Research in Pharmacy and Chemistry. (2015). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

-

ResearchGate. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Retrieved from [Link]

-